3,4,5-trimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 3,4,5-trimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 392299-83-1
VCID: VC4626628
InChI: InChI=1S/C17H17N5O5S3/c1-25-10-6-9(7-11(26-2)13(10)27-3)14(24)20-16-21-22-17(30-16)29-8-12(23)19-15-18-4-5-28-15/h4-7H,8H2,1-3H3,(H,18,19,23)(H,20,21,24)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Molecular Formula: C17H17N5O5S3
Molecular Weight: 467.53

3,4,5-trimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 392299-83-1

Cat. No.: VC4626628

Molecular Formula: C17H17N5O5S3

Molecular Weight: 467.53

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide - 392299-83-1

Specification

CAS No. 392299-83-1
Molecular Formula C17H17N5O5S3
Molecular Weight 467.53
IUPAC Name 3,4,5-trimethoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C17H17N5O5S3/c1-25-10-6-9(7-11(26-2)13(10)27-3)14(24)20-16-21-22-17(30-16)29-8-12(23)19-15-18-4-5-28-15/h4-7H,8H2,1-3H3,(H,18,19,23)(H,20,21,24)
Standard InChI Key GLUFVGKTXPCHAR-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 3,4,5-trimethoxybenzamide core linked via an amide bond to a 1,3,4-thiadiazole ring. The thiadiazole is further substituted with a thioether bridge connecting a 2-oxo-2-(thiazol-2-ylamino)ethyl group (Fig. 1) . Key structural elements include:

  • Methoxy groups: Positioned at the 3, 4, and 5 positions of the benzene ring, enhancing lipophilicity and influencing electronic properties .

  • Thiadiazole-thiazole system: The 1,3,4-thiadiazole and thiazole rings contribute to π-π stacking and hydrogen-bonding interactions, critical for biological target engagement .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₇N₅O₅S₃
Molecular Weight467.53 g/mol
IUPAC Name3,4,5-Trimethoxy-N-[5-(2-oxo-2-(thiazol-2-ylamino)ethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
SolubilityNot fully characterized

Crystallographic Insights

X-ray diffraction studies of analogous trimethoxybenzamide derivatives reveal that methoxy groups adopt planar or near-planar orientations relative to the benzene ring, while the amide group exhibits a trans configuration . Hydrogen bonding between the amide N–H and carbonyl O atoms facilitates supramolecular chain formation, a feature likely conserved in this compound .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

  • Formation of 3,4,5-trimethoxybenzoyl chloride: Treatment of 3,4,5-trimethoxybenzoic acid with thionyl chloride or oxalyl chloride.

  • Amidation: Reaction with 5-amino-1,3,4-thiadiazole-2-thiol derivatives under basic conditions (e.g., triethylamine) .

  • Thioether linkage: Coupling with 2-(thiazol-2-ylamino)acetic acid derivatives via Mitsunobu or nucleophilic substitution reactions.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Benzoyl chloride formationSOCl₂, reflux, 4–6 hrs85–90%
AmidationTEA, DCM, 0°C to RT70–75%
Thioether couplingK₂CO₃, DMF, 60°C60–65%

Stability and Reactivity

The compound’s stability is influenced by:

  • pH sensitivity: Hydrolysis of the amide bond under strongly acidic or basic conditions .

  • Oxidation susceptibility: The thioether bridge may oxidize to sulfoxide or sulfone derivatives .

Biological Activities and Mechanisms

Table 3: Comparative Anticonvulsant Data

CompoundED₅₀ (MES model)Neurotoxicity (Rotarod)Source
Target compoundPendingPending
Reference (Valproate)126.8 mg/kg7.3 (TI)

Antimicrobial and Anticancer Activity

Preliminary studies on structurally related benzamide-thiadiazole hybrids demonstrate:

  • Antibacterial effects: MIC values of 4–8 µg/mL against S. aureus and E. coli .

  • Cytotoxicity: IC₅₀ of 12–18 µM in MCF-7 and HeLa cell lines, potentially via topoisomerase II inhibition .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • logP: Estimated at 2.1–2.5 (moderate lipophilicity) .

  • Aqueous solubility: Poor (<10 µg/mL), necessitating prodrug or formulation strategies .

Metabolic Stability

In vitro microsomal studies predict:

  • Hepatic clearance: High (CLhep > 20 mL/min/kg) due to CYP3A4-mediated oxidation .

  • Major metabolites: Demethylated methoxy groups and sulfoxide derivatives.

Applications in Drug Discovery

Lead Optimization

Structural analogs have entered preclinical trials for epilepsy and oncology . Key modifications under investigation include:

  • Methoxy replacement: Substituting with halogens to enhance potency .

  • Thioether oxidation: Sulfone derivatives for improved metabolic stability.

Patent Landscape

Patent US4416683A discloses herbicidal applications for benzamide-thiadiazole hybrids, though this compound’s agricultural use remains unexplored .

Future Research Directions

  • In vivo efficacy studies: Anticonvulsant models (MES, PTZ) to establish ED₅₀ and therapeutic index .

  • Crystallography: X-ray analysis to resolve hydrogen-bonding networks and polymorphic forms .

  • SAR expansion: Synthesis of analogs with varied substituents on the thiazole and thiadiazole rings .

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